Diphenhydramin-N-glucuronid

Übersicht

Beschreibung

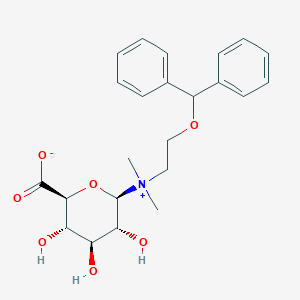

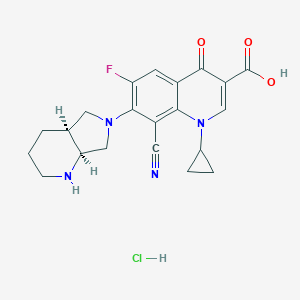

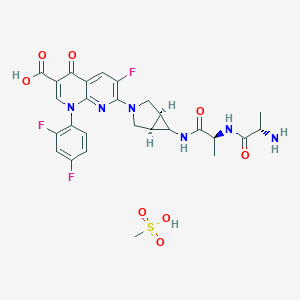

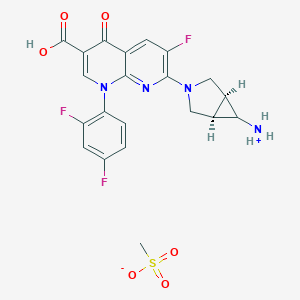

Diphenhydramine N-glucuronide is a metabolite of diphenhydramine, a first-generation antihistamine known for its anticholinergic, antitussive, antiemetic, and sedative properties. Diphenhydramine is primarily used to treat allergies, and its metabolism involves glucuronidation, a process that enhances the compound’s water solubility and facilitates its excretion from the body .

Wissenschaftliche Forschungsanwendungen

Diphenhydramine N-glucuronide has several applications in scientific research:

Pharmacokinetics: Studying the metabolism and excretion of diphenhydramine in humans and animals.

Drug Development: Investigating the role of glucuronidation in drug metabolism and the potential for drug-drug interactions.

Toxicology: Assessing the safety and toxicity of diphenhydramine and its metabolites.

Biomarker Discovery: Identifying biomarkers for exposure to diphenhydramine and related compounds.

Wirkmechanismus

Target of Action

Diphenhydramine N-glucuronide is a metabolite of Diphenhydramine . Diphenhydramine predominantly works via the antagonism of H1 (Histamine 1) receptors . These H1 receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .

Mode of Action

Diphenhydramine N-glucuronide, as a metabolite of Diphenhydramine, is likely to share its parent compound’s mode of action. Diphenhydramine acts as an antagonist at H1 receptors, meaning it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to reduce the symptoms of allergies and other conditions mediated by histamine.

Biochemical Pathways

The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces (via bile from the liver) . Diphenhydramine can undergo direct glucuronidation at its tertiary amino group with the formation of a quaternary ammonium glucuronide .

Pharmacokinetics

Studies on diphenhydramine n-glucuronide quantities in urine have shown significant variability among subjects, ranging between 27% and 148% of the dose within 8 hours . Neither ascorbic acid nor ammonium chloride significantly influenced the quantity of N-glucuronide in urine .

Result of Action

The result of Diphenhydramine N-glucuronide’s action is likely to be similar to that of its parent compound, Diphenhydramine. Diphenhydramine is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .

Action Environment

The action of Diphenhydramine N-glucuronide can be influenced by various environmental factors. For instance, the pH of the urine can affect the excretion of the parent drug, Diphenhydramine . Ammonium chloride, which proved effective in lowering urinary pH, increased the excretion of the parent drug . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of diphenhydramine N-glucuronide involves the glucuronidation of diphenhydramine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at physiological pH and temperature .

Industrial Production Methods: In an industrial setting, the production of diphenhydramine N-glucuronide can be achieved through biotransformation using recombinant UGT enzymes. This method allows for the efficient and scalable production of the compound by leveraging microbial or mammalian cell cultures engineered to express the relevant UGT isoforms .

Analyse Chemischer Reaktionen

Types of Reactions: Diphenhydramine N-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of diphenhydramine .

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Conjugation: UDPGA and UGT enzymes in a buffered aqueous solution.

Major Products:

Hydrolysis: Diphenhydramine and glucuronic acid.

Conjugation: Diphenhydramine N-glucuronide.

Vergleich Mit ähnlichen Verbindungen

Morphine-6-glucuronide: A pharmacologically active metabolite of morphine.

Paracetamol glucuronide: A major metabolite of paracetamol.

Propofol glucuronide: A metabolite of the anesthetic propofol.

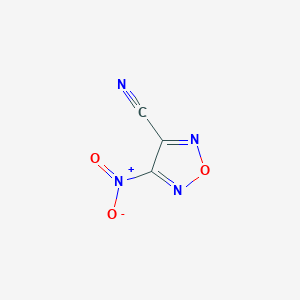

Uniqueness: Diphenhydramine N-glucuronide is unique in its formation from a tertiary amine group, resulting in a quaternary ammonium-linked glucuronide. This structural feature distinguishes it from other glucuronides, which typically involve the conjugation of hydroxyl or carboxyl groups .

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[2-benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO7/c1-24(2,22-19(27)17(25)18(26)21(31-22)23(28)29)13-14-30-20(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-22,25-27H,13-14H2,1-2H3/t17-,18-,19+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIGZXXQYIJBLR-WJJPVSRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701128315 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137908-78-2 | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137908-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenhydramine N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137908782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-(diphenylmethoxy)-N-β-D-glucopyranuronosyl-N,N-dimethyl-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701128315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the presence of Diphenhydramine N-glucuronide in urine be used to differentiate between oral and dermal diphenhydramine use?

A2: While Diphenhydramine N-glucuronide is detectable in urine after both oral and dermal diphenhydramine exposure, the significant difference in its concentration between the two routes could potentially serve as an indicator of the route of administration []. Further research is needed to solidify this finding and establish definitive concentration thresholds for differentiating between internal and external use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl (1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate](/img/structure/B119688.png)

![[1',2',3',4',5'-13C5]uridine](/img/structure/B119705.png)